(S)-1-(2,3-Difluorophenyl)pentan-1-amine
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Overview
Description
(S)-1-(2,3-Difluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a difluorophenyl group attached to a pentan-1-amine backbone. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Difluorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and pentan-1-amine.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-Difluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, nitriles, or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a ligand or probe in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in the design of chiral drugs.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,3-Difluorophenyl)pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,3-Difluorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2,3-Difluorophenyl)butan-1-amine: A similar compound with a shorter carbon chain.
1-(2,3-Difluorophenyl)hexan-1-amine: A similar compound with a longer carbon chain.
Uniqueness
(S)-1-(2,3-Difluorophenyl)pentan-1-amine is unique due to its specific stereochemistry and the presence of difluorophenyl and pentan-1-amine moieties. This combination of structural features may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
(1S)-1-(2,3-difluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-7-10(14)8-5-4-6-9(12)11(8)13/h4-6,10H,2-3,7,14H2,1H3/t10-/m0/s1 |
InChI Key |
SVTUYOGCCOVZIL-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C(=CC=C1)F)F)N |
Canonical SMILES |
CCCCC(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
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